Technical Whitepaper: 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4)
Technical Whitepaper: 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4)
An In-Depth Guide to Properties, Mechanistic Pathways, and Advanced Synthetic Applications
As a Senior Application Scientist, I approach chemical building blocks not merely as static inventory, but as dynamic tools that dictate the efficiency of downstream drug development and materials science. 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4) is a prime example of a highly versatile β-heteroatom-functionalized alcohol. Recently highlighted in late-2025 literature for its role in ultra-mild transition-metal catalysis[1], this "pseudo-diol" offers unique coordination chemistry that circumvents the need for harsh reagents in etherification workflows.
This whitepaper synthesizes the structural properties, mechanistic utility, and self-validating experimental protocols associated with this compound, providing a robust framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 2,2-Dimethyl-3-phenoxypropan-1-ol is critical for predicting its behavior in complex organic matrices. The neopentyl backbone (2,2-dimethyl substitution) provides significant steric hindrance, which prevents unwanted side reactions (such as β-hydride elimination in metal catalysis), while the phenoxy ether and primary hydroxyl group create a bidentate coordination pocket[1][2].
Table 1: Core Physicochemical and Structural Data
| Property | Value | Reference |
| Chemical Name | 2,2-Dimethyl-3-phenoxypropan-1-ol | [3][4] |
| CAS Number | 1991-46-4 | [4][5] |
| Molecular Formula | C11H16O2 | [4][5] |
| Molecular Weight | 180.24 g/mol | [5] |
| MDL Number | MFCD16302064 | [4][5] |
| SMILES String | OCC(C)(C)COC1=CC=CC=C1 | [5] |
| Physical State | Colorless liquid (as synthesized) | [1] |
Mechanistic Pathways: The "Pseudo-Diol" Advantage
In traditional Ullmann-type C-O coupling, the synthesis of aryl alkyl ethers requires strong bases (e.g., NaOtBu, K3PO4), high temperatures, and complex ligands[2]. However, 2,2-Dimethyl-3-phenoxypropan-1-ol acts as a chelating alcohol [1].
Causality in Catalysis: The oxygen atom of the phenoxy group at the β-position mimics the coordination behavior of a 1,2-diol. When introduced to a Cu(III) intermediate, this bidentate coordination drastically increases the acidity of the primary hydroxyl proton. This structural feature allows the deprotonation and subsequent reductive elimination to occur spontaneously at room temperature—completely eliminating the need for an external base[1][2].
Catalytic cycle of base-free Cu-catalyzed C-O bond formation utilizing pseudo-diol coordination.
Experimental Workflow: High-Yield Synthesis Protocol
The following protocol details the synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol from 2,2-dimethylpropane-1,3-diol and diphenyliodonium triflate via a base-free copper-catalyzed reaction[1][6].
Trustworthiness & Self-Validating System: A protocol is only as good as its failure indicators. This workflow is designed as a self-validating system where each step contains an internal check to guarantee data integrity and yield maximization.
Step-by-Step Methodology
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Inert Setup (Pre-Reaction Validation):
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Action: In a sealed tube under an argon atmosphere, combine diphenyliodonium triflate (1.0 mmol), 2,2-dimethylpropane-1,3-diol (3.0 mmol), Cu2O (0.02 mmol), and anhydrous CH2Cl2 (1 mL)[1][6].
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Causality & Validation: Argon prevents the premature oxidation of the highly active Cu(I) species. Visual Check: If the catalyst suspension turns deep blue/green before the reaction begins, Cu(II) oxidation has occurred, and the setup must be aborted to save reagents.
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Base-Free Reaction (In-Process Validation):
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Action: Stir the mixture at room temperature for 10 minutes to 3 hours[1][6].
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Causality & Validation: The reaction relies on the substrate's chelating ability rather than thermal energy. Analytical Check: Spike the reaction with a known quantity of n-dodecane. Perform a rapid GC-MS analysis; the reaction is validated as complete only when the substrate-to-dodecane ratio plateaus, preventing premature quenching[6].
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Acidic Quenching (Post-Reaction Validation):
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Action: Quench the reaction mixture with 1 M HCl[6].
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Causality & Validation: Acidification halts the catalytic cycle and protonates the product. More importantly, it breaks down highly stable copper-alkoxide chelates. Phase Check: If an emulsion forms during the subsequent extraction, the copper complex has not fully dissociated, dictating the need for further dropwise acidification until the phases cleanly separate.
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Extraction & Purification:
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Action: Extract the aqueous layer with ethyl acetate. Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure[1][6].
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Action: Purify the crude product via silica gel column chromatography using an ethyl acetate/hexanes eluent[1][6].
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Yield: ~85% (approx. 153 mg as a colorless liquid)[1].
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Self-validating experimental workflow for pseudo-diol etherification.
Analytical Characterization
To verify the structural integrity of the synthesized 2,2-Dimethyl-3-phenoxypropan-1-ol, spectroscopic analysis is mandatory. The neopentyl system yields highly distinct, simplified singlet peaks for the methylene protons due to the lack of adjacent coupling protons[1].
Table 2: Spectroscopic Data Summary
| Analytical Technique | Signal / Value | Structural Assignment | Reference |
| 1H NMR (500 MHz, CDCl3) | δ 7.32–7.25 (m, 2H) | Aromatic protons (meta) | [1] |
| δ 6.94 (ddd, J = 23.1, 11.7, 4.8 Hz, 3H) | Aromatic protons (ortho/para) | [1] | |
| δ 3.78 (s, 2H) | Methylene protons adjacent to phenoxy group | [1] | |
| MS (EI) m/z | 180 (M+) | Intact Molecular Ion | [6] |
| 94 | Phenol fragment [C6H6O]+ | [6] | |
| 77 | Phenyl cation [C6H5]+ | [6] |
Safety and Handling Protocols
While 2,2-Dimethyl-3-phenoxypropan-1-ol is synthesized under mild conditions, standard laboratory safety protocols for functionalized alcohols and ethers must be strictly enforced:
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Storage: Store in a cool, dry place away from strong oxidizing agents. The compound should be kept tightly sealed to prevent ambient moisture absorption, which can interfere with its use in moisture-sensitive organometallic reactions[5].
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Toxicity & Exposure: Handle within a certified fume hood. Wear appropriate PPE (nitrile gloves, safety goggles). Post-reaction mixtures contain heavy metal (Copper) residues, which must be disposed of in dedicated halogenated/heavy-metal waste streams, not down the sink[6].
References
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Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols (ACS Omega) Source: American Chemical Society (ACS) URL: [Link]
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Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols (Supplemental/Full Text) Source: ResearchGate URL: [Link]
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Title: 2,2-dimethyl-3-phenoxypropan-1-ol | CAS 1991-46-4 Source: American Elements URL: [Link]
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Title: Copper-Catalyzed C–O Bond Formation (Methodology & NMR Data) Source: American Chemical Society (ACS) URL: [Link]
